Fumarate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

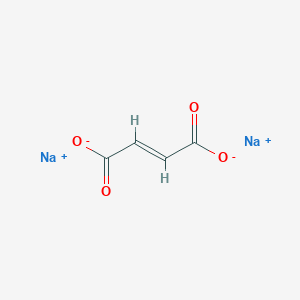

Disodium fumarate is a white, odorless, and crystalline powder composed of sodium, oxygen, and carbon. It is a salt of fumaric acid and is used as a food additive and preservative. Disodium fumarate is also known as disodium hydrogen fumarate, sodium fumarate, and sodium hydrogen fumarate. It is used in the manufacture of food and beverage products, as well as in the pharmaceutical industry for its antioxidant properties. In addition, disodium fumarate is used in the production of cosmetics and other personal care products.

Applications De Recherche Scientifique

Industrie alimentaire : Régulateur d’acidité

Le fumarate de sodium sert de régulateur d’acidité dans les aliments transformés. Il contribue à maintenir le niveau de pH souhaité, ce qui est essentiel pour contrôler le goût, la conservation et les caractéristiques de transformation des produits alimentaires .

Applications pharmaceutiques : Agent thérapeutique

Dans l’industrie pharmaceutique, le this compound est étudié pour son potentiel en tant qu’agent thérapeutique. Il est étudié pour son efficacité dans le traitement de maladies comme le psoriasis et la sclérose en plaques, où il peut contribuer à moduler le système immunitaire .

Biotechnologie : Processus de fermentation

Le this compound est utilisé dans des applications biotechnologiques, en particulier dans le processus de fermentation. Il agit comme un accepteur d’électrons terminal dans la culture de certains micro-organismes anaérobies, ce qui est essentiel pour la production de divers produits biochimiques .

Industrie cosmétique : Agent tampon

En cosmétique, le this compound agit comme agent tampon et ajusteur de pH. Cette application garantit que les produits cosmétiques conservent leur stabilité et leur intégrité au fil du temps .

Nutrition animale : Modificateur de la fermentation du rumen

Le this compound s’est avéré influencer la fermentation du rumen. Il peut modifier la production d’acides gras volatils, qui sont essentiels pour le métabolisme énergétique des ruminants. Cela pourrait améliorer la santé et la productivité des vaches laitières .

Technologie environnementale : Traitement des déchets biodégradables

Le composé est impliqué dans le traitement des déchets biodégradables. L’utilisation du this compound dans les processus microbiens peut conduire à des options de traitement des déchets plus respectueuses de l’environnement, contribuant à des pratiques durables .

Production industrielle : Voie verte pour les produits chimiques

Le this compound fait partie d’une voie verte pour la production industrielle de produits chimiques. Il est utilisé dans la synthèse de polymères biodégradables et de résines synthétiques, ce qui s’aligne sur le passage à des procédés industriels plus durables .

Médecine vétérinaire : Prévention de l’acidose subaiguë du rumen

En médecine vétérinaire, le this compound est utilisé pour prévenir l’acidose subaiguë du rumen chez les ruminants. En améliorant la tamponisation du rumen, il atténue les baisses du pH du rumen induites par les régimes riches en concentrés, protégeant ainsi le tissu de la glande mammaire des dommages .

Safety and Hazards

Users are advised to keep away from food, drink, and animal feeding stuffs when handling Disodium fumarate . It is also recommended to not eat, drink, or smoke when using this product . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use . Hands should be washed before breaks and after work .

Mécanisme D'action

Target of Action

Sodium fumarate primarily targets the mitochondria, the powerhouse of the cell . It is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .

Mode of Action

Sodium fumarate acts by triggering the release of mitochondrial DNA and RNA into the cytosol, aberrantly activating inflammation . It is converted to malate by the enzyme fumarate hydratase . The accumulation of fumarate can lead to the release of nucleic acids from mitochondria into the cytosol, activating specific inflammation-related pathways .

Biochemical Pathways

Sodium fumarate affects the TCA cycle, a series of reactions vital for oxygen-dependent energy derivation . It is involved in the biosynthesis of alpha-ketoglutarate (AKG), a key metabolite in the TCA cycle . The accumulation of fumarate can suppress glycolysis .

Pharmacokinetics

The pharmacokinetics of oral fumarates, such as sodium fumarate, are highly variable, particularly after food intake . The concentrations of monomethylfumarate, the biologically active metabolite, increase in the blood after the administration of sodium fumarate .

Result of Action

The molecular and cellular effects of sodium fumarate’s action include the activation of specific inflammation-related pathways and the suppression of glycolysis . It also triggers the release of mitochondrial nucleic acids into the cytosol, aberrantly activating inflammation .

Action Environment

Environmental factors, such as diet, can influence the action of sodium fumarate. For instance, the addition of sodium fumarate to different substrates can affect methane production, ruminal fermentation, and microbial community in ruminants .

Analyse Biochimique

Biochemical Properties

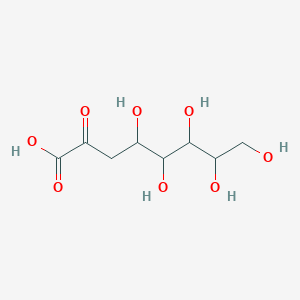

Sodium fumarate plays a significant role in biochemical reactions. It is involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in cells . In the TCA cycle, the enzyme fumarase catalyzes the conversion of fumarate to L-malate . This reaction is reversible, and in the presence of fumarase, malate can be converted back to fumarate .

Cellular Effects

Sodium fumarate has notable effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by participating in the cellular DNA damage response (DDR) to double-strand breaks . In human cells, fumarase, which is involved in the conversion of fumarate to L-malate, is localized to the nucleus upon DNA damage. There, its enzymatic activity catalyzes the reverse conversion of malate to fumarate, causing local accumulation of fumarate .

Molecular Mechanism

The molecular mechanism of sodium fumarate involves its interactions with biomolecules and its impact on gene expression. Fumarase, which interacts with fumarate, is phosphorylated by the DNA-dependent protein kinase (DNA-PK) complex. This induces the recruitment of fumarase to the DNA double-strand break and local generation of fumarate . Fumarate inhibits the lysine demethylase 2B (KDM2B), thereby facilitating the dimethylation of histone H3, which leads to the repair of the break by the non-homologous end joining (NHEJ) pathway .

Temporal Effects in Laboratory Settings

The effects of sodium fumarate can change over time in laboratory settings. For instance, exogenous fumarate, a TCA cycle intermediate, has been found to enhance the activities of EMP, PPP, and TCA respiratory metabolic pathways, resulting in a significantly increased level of pyruvate and glyceraldehyde-3-phosphate .

Dosage Effects in Animal Models

The effects of sodium fumarate can vary with different dosages in animal models. While specific studies on sodium fumarate are limited, research on dimethyl fumarate, a related compound, has shown dose-dependent effects in animal models .

Metabolic Pathways

Sodium fumarate is involved in the TCA cycle, a key metabolic pathway. The TCA cycle is central to cellular respiration, where it serves to oxidize acetyl-CoA to produce ATP, the cell’s main energy currency . Fumarate is an intermediate in this cycle and is converted to malate by the enzyme fumarase .

Subcellular Localization

Fumarase, the enzyme that interacts with fumarate, is primarily localized in the mitochondria. Upon DNA damage, the cytosolic form of fumarase is localized to the nucleus . This suggests that fumarate, as the substrate of fumarase, may also have a subcellular localization pattern that changes based on cellular conditions .

Propriétés

| { "Design of the Synthesis Pathway": "Disodium fumarate can be synthesized by the reaction of fumaric acid with sodium hydroxide in water.", "Starting Materials": [ "Fumaric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve fumaric acid in water to form a solution", "Add sodium hydroxide to the solution and stir", "Heat the mixture to 70-80°C and continue stirring for 2-3 hours", "Cool the mixture to room temperature and filter the resulting solid", "Wash the solid with water and dry in a vacuum oven", "Disodium fumarate is obtained as a white crystalline solid" ] } | |

Numéro CAS |

17013-01-3 |

Formule moléculaire |

C4H4NaO4 |

Poids moléculaire |

139.06 g/mol |

Nom IUPAC |

disodium;(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

Clé InChI |

RYDFXSRVZBYYJV-TYYBGVCCSA-N |

SMILES isomérique |

C(=C/C(=O)O)\C(=O)O.[Na] |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C(=CC(=O)O)C(=O)O.[Na] |

Autres numéros CAS |

371-47-1 17013-01-3 |

Pictogrammes |

Irritant |

Synonymes |

ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

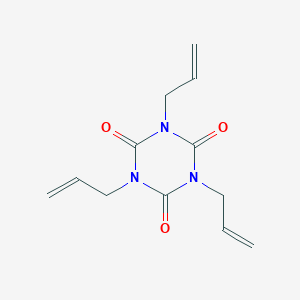

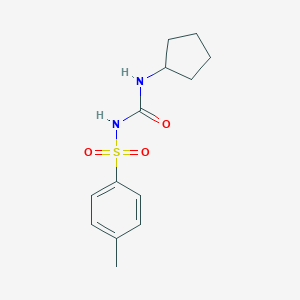

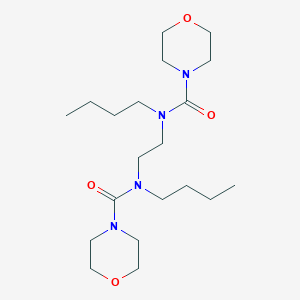

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)

![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)